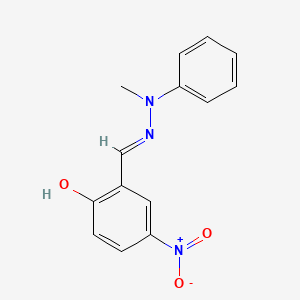![molecular formula C21H26N4OS B5974113 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)
2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves its binding to the dopamine D3 receptor. This receptor is a member of the dopamine receptor family, which is involved in the regulation of various physiological and behavioral functions. By blocking the activity of the dopamine D3 receptor, this compound can modulate the release of dopamine in the brain, which can have a significant impact on mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol have been extensively studied in vitro and in vivo. This compound has been shown to selectively block the activity of the dopamine D3 receptor, which can lead to a decrease in the release of dopamine in the brain. This can have a significant impact on mood, motivation, and reward, and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments include its potent and selective activity against the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and behavioral functions. However, the limitations of using this compound include its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol. One direction is to study its potential use in the treatment of drug addiction, schizophrenia, depression, and other psychiatric disorders. Another direction is to study its potential use as a tool for studying the role of the dopamine D3 receptor in various physiological and behavioral functions. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves several steps. The first step is the synthesis of 3-(1H-pyrazol-1-yl)benzylamine, which is then reacted with 1-(3-thienylmethyl)-4-piperidone to form the intermediate compound. This intermediate is then reduced using sodium borohydride to obtain the final product, 2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol. The synthesis of this compound has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been studied for its potential use in the treatment of drug addiction, schizophrenia, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-[4-[(3-pyrazol-1-ylphenyl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c26-11-5-21-16-23(9-10-24(21)15-19-6-12-27-17-19)14-18-3-1-4-20(13-18)25-8-2-7-22-25/h1-4,6-8,12-13,17,21,26H,5,9-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMCGLYURHAMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)N3C=CC=N3)CCO)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974036.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974043.png)

![5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B5974066.png)

![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5974081.png)
![2-(dimethylamino)-7-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974082.png)
![N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5974089.png)
![2-adamantyl[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5974107.png)
![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)
